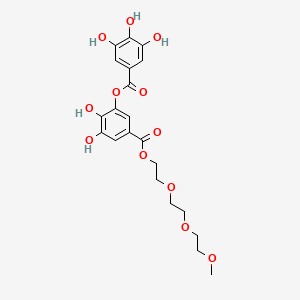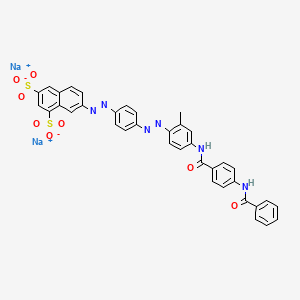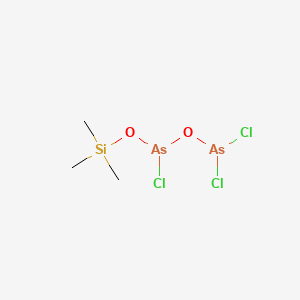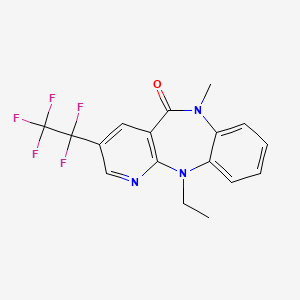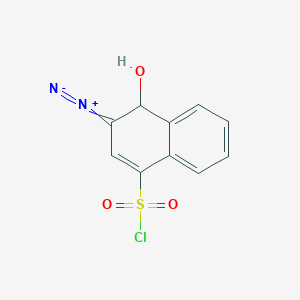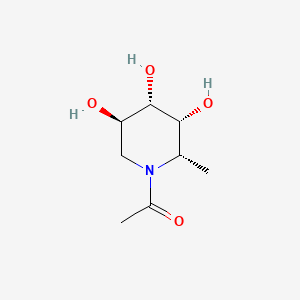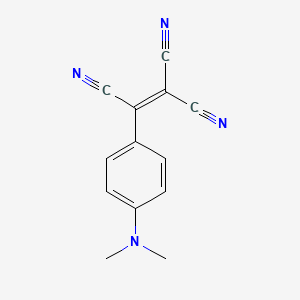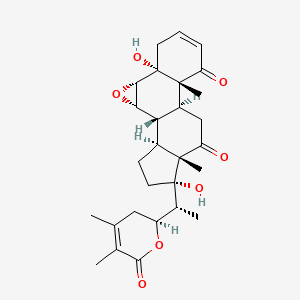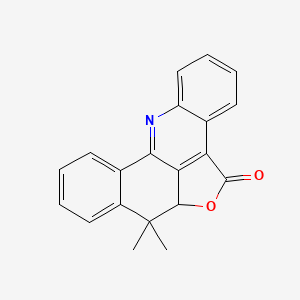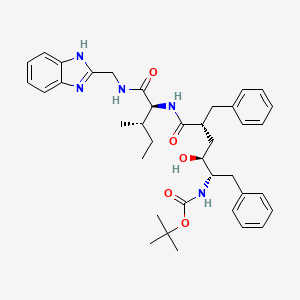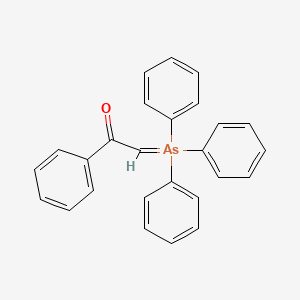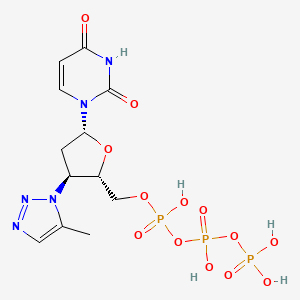
Uridine 5'-(tetrahydrogen triphosphate), 2',3'-dideoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is a synthetic nucleotide analog It is structurally similar to uridine triphosphate but contains modifications that make it unique
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves multiple steps. The process begins with the preparation of the uridine derivative, followed by the introduction of the triazole moiety. The final step involves the phosphorylation to obtain the triphosphate form. Specific reaction conditions, such as the use of catalysts and solvents, are crucial for the efficiency and yield of the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. Techniques such as chromatography and crystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: This reaction can modify the triazole ring or the uridine moiety.
Reduction: Reduction reactions may target the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the triazole ring .
Wissenschaftliche Forschungsanwendungen
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleotide metabolism and its potential as a biochemical probe.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic assays and as a reagent in biochemical research.
Wirkmechanismus
The mechanism of action of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into nucleic acids, where it can interfere with normal nucleotide metabolism. The triazole moiety may interact with specific enzymes or receptors, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uridine 5’-(tetrahydrogen triphosphate), 5-chloro-2’,3’-dideoxy-3’-fluoro-: Contains a chloro and fluoro substitution.
Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’,5-difluoro-: Contains difluoro substitutions.
Uridine 5’-(tetrahydrogen triphosphate), 2’-deoxy-, trisodium salt: Lacks the 2’ hydroxyl group.
Uniqueness
The uniqueness of Uridine 5’-(tetrahydrogen triphosphate), 2’,3’-dideoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- lies in its triazole modification, which imparts distinct chemical and biological properties. This modification can enhance its stability and specificity in biochemical applications .
Eigenschaften
CAS-Nummer |
131673-56-8 |
|---|---|
Molekularformel |
C12H18N5O13P3 |
Molekulargewicht |
533.22 g/mol |
IUPAC-Name |
[[(2S,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-(5-methyltriazol-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C12H18N5O13P3/c1-7-5-13-15-17(7)8-4-11(16-3-2-10(18)14-12(16)19)28-9(8)6-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-3,5,8-9,11H,4,6H2,1H3,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22)/t8-,9+,11+/m0/s1 |
InChI-Schlüssel |
PVENOZHQLMRFNS-IQJOONFLSA-N |
Isomerische SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O |
Kanonische SMILES |
CC1=CN=NN1C2CC(OC2COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N3C=CC(=O)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


